A Technical Guide to Fmoc-D-Pen(Trt)-OH (CAS: 201532-01-6)
A Technical Guide to Fmoc-D-Pen(Trt)-OH (CAS: 201532-01-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative with the CAS number 201532-01-6. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with specific functionalities and enhanced stability.[1] This compound incorporates D-penicillamine (Pen), a β,β-dimethyl cysteine analog, which introduces steric hindrance that can rigidify disulfide bonds in the final peptide structure.[1] Its key features are the two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. This dual-protection strategy is central to its utility, allowing for orthogonal deprotection and sequential peptide chain elongation.[1][2] Fmoc-D-Pen(Trt)-OH is particularly valuable in the synthesis of bioactive peptides and pharmaceuticals, including δ-opioid receptor selective ligands.[3]
Physicochemical Properties
The fundamental properties of Fmoc-D-Pen(Trt)-OH are summarized below. These characteristics are essential for its handling, storage, and application in synthesis protocols.
| Property | Value | References |
| CAS Number | 201532-01-6 | |
| Molecular Formula | C₃₉H₃₅NO₄S | |
| Molecular Weight | 613.76 - 613.8 g/mol | |
| Appearance | White to off-white powder/solid | |
| Melting Point | ~84-93 °C | |
| Density | ~1.2 g/cm³ | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Sparingly soluble in water. | |
| Optical Rotation | [a]D20 = -32 ± 2º (c=1 in MeOH) | |
| Storage Temperature | 0-8°C; -20°C (short-term); -80°C (long-term) |
Synthesis of Fmoc-D-Pen(Trt)-OH
The synthesis of Fmoc-D-Pen(Trt)-OH is a two-step process starting from D-penicillamine, involving the sequential protection of the amino and thiol groups.
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Amino Group Protection : D-penicillamine is reacted with Fmoc-Cl in the presence of a base like sodium carbonate to yield Fmoc-D-Pen-OH.
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Thiol Group Protection : The resulting compound is then treated with trityl chloride (Trt-Cl) in a solvent such as dichloromethane (DCM) with a base like triethylamine (B128534) to introduce the Trt group, yielding the final product, Fmoc-D-Pen(Trt)-OH.
Caption: Synthesis pathway of Fmoc-D-Pen(Trt)-OH.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Pen(Trt)-OH is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The success of this method relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions.
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Fmoc Group (Base-Labile) : Protects the α-amino group. It is stable to acid but is removed by a mild base, typically a solution of piperidine (B6355638) in DMF.
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Trt Group (Acid-Labile) : Protects the thiol side chain of the penicillamine (B1679230) residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by acids, such as trifluoroacetic acid (TFA), during the final cleavage step.
This orthogonality ensures that the peptide backbone can be elongated sequentially without premature deprotection of the side chain.
Caption: General workflow of the Fmoc-SPPS cycle.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of Fmoc-D-Pen(Trt)-OH in manual or automated SPPS on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide or 2-Chlorotrityl Resin | Solid support |
| Fmoc-D-Pen(Trt)-OH & other Fmoc-AAs | Building blocks |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Solvent for washing and swelling |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent |
| HATU / HBTU | Coupling (activating) reagent |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| Cleavage Cocktail (e.g., Reagent K: TFA/TIS/H₂O/EDT) | Final cleavage and Trt deprotection |
| Diethyl Ether (cold) | Peptide precipitation |
Resin Swelling
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Transfer the appropriate amount of resin to a reaction vessel.
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Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.
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Drain the DMF.
Fmoc Group Deprotection
The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture for 3-5 minutes at room temperature.
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Drain the deprotection solution.
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Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.
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Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
Caption: Fmoc deprotection reaction scheme.
Coupling of Fmoc-D-Pen(Trt)-OH
Efficient incorporation requires pre-activation of the amino acid.
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In a separate vial, dissolve Fmoc-D-Pen(Trt)-OH (e.g., 4 equivalents) and a coupling reagent like HATU (e.g., 3.9 equivalents) in DMF.
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Add a base such as DIPEA (e.g., 8 equivalents) to the activation solution and vortex for 1-2 minutes.
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Add the activation solution to the deprotected peptide-resin.
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Agitate the reaction mixture at room temperature for 1-2 hours.
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After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
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(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Cleavage and Final Deprotection
This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group.
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Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
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Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
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Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
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Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow due to the release of the trityl cation.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
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The crude peptide can then be purified via reverse-phase HPLC.
Caption: Workflow for peptide cleavage and deprotection.
Applications in Research and Drug Development
The unique structural features of Fmoc-D-Pen(Trt)-OH make it a valuable reagent in several areas:
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Drug Development : It is used to synthesize peptide-based therapeutic agents. The D-configuration can enhance stability against enzymatic degradation, and the penicillamine structure can confer specific receptor interactions.
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Cyclic Peptides : The penicillamine residue is used to create sterically hindered disulfide bridges in cyclic peptides, which can improve stability, cell permeability, and resistance to enzymatic breakdown.
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Protein Engineering : The compound is used to synthesize specific peptide sequences that can be incorporated into larger proteins to study structure-function relationships.
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Analgesic Peptides : Research has shown that substituting cysteine with penicillamine in certain conotoxins can dramatically increase their potency and selectivity as analgesics acting through non-opioid mechanisms.
